N-(5-Amino-2-methylphenyl)-2-phenoxyacetamide
Overview
Description
N-(5-Amino-2-methylphenyl)-2-phenoxyacetamide is a chemical compound known for its diverse applications in scientific research and industry. This compound features an amide linkage between a phenyl ring substituted with an amino group and a phenoxyacetamide moiety. Its unique structure allows it to participate in various chemical reactions and exhibit significant biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Amino-2-methylphenyl)-2-phenoxyacetamide typically involves the reaction of 5-amino-2-methylbenzoic acid with phenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to optimize reaction conditions and improve efficiency. Quality control measures, including chromatography and spectroscopy, are employed to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-(5-Amino-2-methylphenyl)-2-phenoxyacetamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Electrophilic aromatic substitution using reagents like halogens or sulfonyl chlorides.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Halogenated or sulfonated derivatives.
Scientific Research Applications
N-(5-Amino-2-methylphenyl)-2-phenoxyacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(5-Amino-2-methylphenyl)-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may inhibit microbial growth by interfering with cell wall synthesis or protein function. In cancer research, it may induce apoptosis in cancer cells by modulating signaling pathways.
Comparison with Similar Compounds
- N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine
- N-(5-Amino-2-methylphenyl)acetamide
- N-(5-Amino-2-methylphenyl)-2-piperidin-1-yl-acetamide
Comparison: N-(5-Amino-2-methylphenyl)-2-phenoxyacetamide stands out due to its phenoxyacetamide moiety, which imparts unique chemical and biological properties. Compared to N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine, it has a simpler structure but still exhibits significant biological activity. N-(5-Amino-2-methylphenyl)acetamide and N-(5-Amino-2-methylphenyl)-2-piperidin-1-yl-acetamide share similar core structures but differ in their substituents, leading to variations in their reactivity and applications.
Properties
IUPAC Name |
N-(5-amino-2-methylphenyl)-2-phenoxyacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-11-7-8-12(16)9-14(11)17-15(18)10-19-13-5-3-2-4-6-13/h2-9H,10,16H2,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYGCUOBRBXLSPK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)NC(=O)COC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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